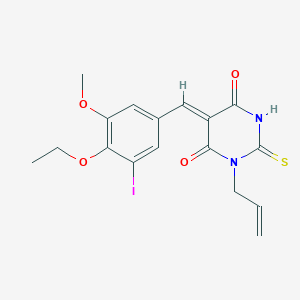![molecular formula C20H22N2O6S B300844 5-[4-(Allyloxy)-3-methoxybenzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300844.png)
5-[4-(Allyloxy)-3-methoxybenzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(Allyloxy)-3-methoxybenzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as AMTB and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of AMTB involves the inhibition of various enzymes and signaling pathways that are involved in the development of diseases. It has been found to inhibit the activity of NF-κB, COX-2, and iNOS, which are involved in the inflammatory response. AMTB has also been shown to inhibit the activity of Akt, which is involved in the development of cancer.
Biochemical and Physiological Effects:
AMTB has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the development of oxidative stress. AMTB has also been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
実験室実験の利点と制限
One of the advantages of using AMTB in lab experiments is its ability to inhibit various enzymes and signaling pathways, which makes it a potent therapeutic agent. However, one of the limitations of using AMTB is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of AMTB. One potential direction is to explore its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use in the treatment of viral infections, such as COVID-19. Additionally, further studies are needed to explore the potential side effects of AMTB and its long-term safety profile.
Conclusion:
In conclusion, AMTB is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. While there are limitations to its use, the potential benefits of AMTB make it a promising candidate for further research and development.
合成法
The synthesis of AMTB involves the reaction of 4-(allyloxy)-3-methoxybenzaldehyde with 2-(4-morpholinyl)-2-oxoethylamine and thiazolidine-2,4-dione in the presence of a catalyst. The reaction proceeds through a series of steps to produce AMTB as a yellow crystalline solid.
科学的研究の応用
AMTB has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. AMTB has also been shown to be effective in the treatment of diabetes, obesity, and neurological disorders.
特性
製品名 |
5-[4-(Allyloxy)-3-methoxybenzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C20H22N2O6S |
分子量 |
418.5 g/mol |
IUPAC名 |
(5Z)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H22N2O6S/c1-3-8-28-15-5-4-14(11-16(15)26-2)12-17-19(24)22(20(25)29-17)13-18(23)21-6-9-27-10-7-21/h3-5,11-12H,1,6-10,13H2,2H3/b17-12- |
InChIキー |
DYIFIESGWVUELZ-ATVHPVEESA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)OCC=C |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)OCC=C |
正規SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[3-(pentanoylamino)phenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B300762.png)
![3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B300764.png)
![4-[(2-Chloro-5-fluoro-4-pyrimidinyl)oxy]benzaldehyde](/img/structure/B300767.png)

![5-bromo-N-[2-(3-ethyl-5-methylphenoxy)ethyl]nicotinamide](/img/structure/B300770.png)
![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl pyridine-4-carboxylate](/img/structure/B300771.png)

![ethyl {2-bromo-6-ethoxy-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B300773.png)

![N-(4-methylphenyl)-2-{2-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B300775.png)
![(5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B300776.png)

![1-allyl-5-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B300779.png)
![2-[({1-[(1-allyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-naphthyl}oxy)methyl]benzonitrile](/img/structure/B300785.png)